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4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No.: B2830563
CAS No.: 87200-62-2
M. Wt: 241.68
InChI Key: LNMLENQCZLQTDO-UHFFFAOYSA-N
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Description

Chemical Significance of Aromatic Amines with Diverse Substituents

Anilines, or aromatic amines, are a cornerstone class of compounds in organic chemistry, characterized by an amino group attached to a benzene (B151609) ring. When additional functional groups are introduced onto the aromatic ring, they are known as substituted anilines. These substituents profoundly alter the parent molecule's physical and chemical properties, including its basicity, reactivity, and solubility.

The diversity of these derivatives makes them indispensable building blocks in the synthesis of a vast array of commercial products. They are pivotal intermediates in the production of dyes, polymers, and agrochemicals. wikipedia.org In medicinal chemistry, the aniline (B41778) scaffold is common, but its metabolic profile can sometimes lead to undesired effects. Consequently, the strategic substitution of the aniline ring is a key technique for medicinal chemists to fine-tune a molecule's pharmacological properties, aiming to enhance factors like bioavailability and receptor selectivity.

Foundational Aspects of Nitro-Substituted Anilines in Organic Synthesis

The introduction of a nitro (-NO₂) group onto the aniline ring yields nitroanilines, which are highly valuable intermediates in organic synthesis. The nitro group is strongly electron-withdrawing, a characteristic that significantly decreases the basicity of the amino group by delocalizing its lone pair of electrons into the aromatic system. researchgate.netquora.com This electronic effect also deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group.

Nitroanilines are fundamental precursors in the dye industry, especially for the synthesis of azo dyes. magritek.combritannica.com The synthesis process typically involves the diazotization of the nitroaniline's amino group, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or another aniline. unb.canih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic route to various phenylenediamines, which are themselves important building blocks for pharmaceuticals and polymers. google.com The synthesis of nitroanilines often involves the direct nitration of an aniline derivative. google.com To control the reaction and prevent oxidation of the amino group, it is common practice to first protect the amine, for instance, as an acetanilide, before performing the nitration. magritek.com

Table 2: Effect of Substituents on the pKa of Aniline's Conjugate Acid
CompoundSubstituentPositionpKa
Aniline-H-4.63
p-Toluidine-CH₃para5.08
p-Anisidine-OCH₃para5.34
p-Chloroaniline -Cl para 4.15
p-Nitroaniline -NO₂ para 1.0

Note: pKa values refer to the corresponding anilinium ion. A lower pKa indicates a weaker base. Data compiled from various sources. researchgate.netafit.edu

Role of Halogenated Anilines in Molecular Design

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the aniline structure is a prevalent strategy in molecular design, particularly within the pharmaceutical and agrochemical industries. researchgate.netacs.orgnih.gov Halogens exert a dual electronic influence: they are electron-withdrawing through the inductive effect and electron-donating through resonance. For chlorine, bromine, and iodine, the inductive effect typically dominates, resulting in a decrease in the basicity of the aniline.

Aryl halides are exceptionally useful synthetic intermediates. acs.org They serve as key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen, providing a powerful tool for constructing complex molecular architectures. In drug design, the introduction of a halogen can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets through interactions like halogen bonding. acs.orgnamiki-s.co.jp The synthesis of halogenated anilines can be achieved through various methods, including the reduction of a halogenated nitroaromatic compound, which is a common industrial route. wikipedia.org

Integration of Cyclic Amine Moieties (e.g., Pyrrolidine) in Aromatic Systems

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and is found in numerous natural products and FDA-approved drugs. nih.govnih.govfrontiersin.org When appended to an aromatic system like aniline, the pyrrolidine moiety imparts distinct structural and physicochemical properties.

Unlike flat aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring introduces three-dimensional character to a molecule. researchgate.net This is highly advantageous in drug design as it allows for a more comprehensive exploration of the binding pockets of proteins and other biological targets. The nitrogen atom within the pyrrolidine ring is basic and can be a key point of interaction or a site for further functionalization. nih.gov Furthermore, the pyrrolidine ring can contain stereocenters, which is crucial for developing stereospecific drugs with improved efficacy and selectivity. The incorporation of this moiety can also enhance the parent molecule's solubility and pharmacokinetic profile. The versatility of the pyrrolidine scaffold has led to its inclusion in a wide range of therapeutic agents. researchgate.net

Table 3: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety
Drug NameTherapeutic Class
CaptoprilACE Inhibitor
ClindamycinAntibiotic
DaridorexantInsomnia Treatment nih.govfrontiersin.org
PacritinibJAK-2 Inhibitor nih.govfrontiersin.org
AnisomycinAntibiotic / Research Tool

This table provides a small selection of drugs to illustrate the importance of the pyrrolidine scaffold. researchgate.net

An in-depth examination of the synthetic methodologies for the chemical compound 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline reveals a strategic approach to the regioselective functionalization of an aniline scaffold. The synthesis of this molecule necessitates the controlled introduction of three distinct substituents—a nitro group, a chloro atom, and a pyrrolidinyl moiety—onto an aniline core. This article explores the established chemical principles and specific strategies for incorporating each of these functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN3O2 B2830563 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline CAS No. 87200-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMLENQCZLQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319772
Record name 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87200-62-2
Record name 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitro 5 1 Pyrrolidinyl Aniline

Reactivity of the Nitro Group

The nitro group is a dominant functional group in 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, profoundly influencing its chemical behavior. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution. mdpi.com This electronic influence is central to the compound's reactivity, particularly in the transformation of the nitro group itself and its effect on the lability of other substituents on the ring.

The conversion of the nitro group to an amino group is one of its most fundamental and synthetically useful transformations. mdpi.com This reduction is a key step in many synthetic pathways, converting the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties of the aromatic system. The resulting diamine derivative of this compound can serve as a precursor for the synthesis of various heterocyclic compounds and other complex molecules. Several methods are employed for this reduction, each with distinct mechanisms and conditions.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds due to its efficiency and clean reaction profiles. The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The generally accepted mechanism, though debated, involves a series of steps on the catalyst surface. researchgate.net The classic Haber mechanism from 1898 proposed a stepwise reduction from the nitro group (Ar-NO₂) to nitroso (Ar-NO), then to hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). researchgate.net However, more recent studies suggest that the reaction may proceed through different surface intermediates, such as Ph-N(OH), which can then either react with adsorbed hydrogen to form the aniline (B41778) or react with itself to produce by-products like azoxybenzene. researchgate.net

Commonly used catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). researchgate.netgoogle.com The reaction conditions are typically mild, often proceeding at or near room temperature and atmospheric pressure, although elevated pressures and temperatures can be used to increase the reaction rate. researchgate.netgoogle.com A significant challenge in catalytic hydrogenation is the potential accumulation of the arylhydroxylamine intermediate, which can be unstable and lead to the formation of undesired azo and azoxy compounds. google.com To mitigate this, additives such as vanadium compounds can be introduced to prevent the accumulation of hydroxylamines and improve the purity of the final amine product. google.comreddit.com

CatalystTypical ConditionsAdditives/ModifiersKey Features
Pd/C H₂ (1-50 atm), Methanol or Ethanol (B145695), Room Temp.NoneHigh activity, most common catalyst. researchgate.net
Pt/C H₂ (1-20 atm), Methanol or Acetic Acid, Room Temp.Vanadium compoundsPrevents accumulation of hydroxylamine intermediates, improving product purity. google.com
Raney Nickel H₂ (1-50 atm), Ethanol/Water, Elevated Temp.Acid or base additivesReaction rate can be tuned by pH; base accelerates the reduction. researchgate.net

This table presents generalized data for the catalytic hydrogenation of aromatic nitro compounds.

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly achieved using dissolving metals in acidic media. acsgcipr.org These methods remain valuable, especially when other functional groups in the molecule are sensitive to catalytic hydrogenation. acsgcipr.org For a molecule like this compound, the chemoselectivity of these reagents is crucial to avoid reductive dehalogenation of the chloro-substituent.

The general mechanism for metal-mediated reductions involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. acsgcipr.org The reaction is typically carried out in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (HOAc), which serves as the proton source. acsgcipr.org

Iron (Fe): The Béchamp reduction, using iron filings in acidic solution (often with catalytic HCl), is a classic method. It is known for its cost-effectiveness and has been widely used industrially. acsgcipr.org Variations using Fe powder with ammonium (B1175870) chloride (NH₄Cl) in an alcohol/water mixture offer a milder alternative. reddit.com

Zinc (Zn): Zinc dust is another effective reducing agent. It can be used with acids like HCl or HOAc. acsgcipr.org A particularly useful and chemoselective method employs zinc metal with ammonium chloride in water, which can reduce nitro groups while leaving halides and other functional groups unaffected. researchgate.net This makes it a potentially ideal choice for the reduction of this compound. researchgate.net

Tin(II) Chloride (SnCl₂): Stannous chloride is a versatile reducing agent that works under acidic conditions (typically concentrated HCl). reddit.com It is known for its high efficiency and is often used in laboratory-scale syntheses. researchgate.net The reaction with SnCl₂ in alcohols like ethanol can also be effective. researchgate.net

ReagentTypical ConditionsSelectivity
Fe / HCl (or NH₄Cl) EtOH/H₂O, RefluxGood; generally preserves halides. reddit.comacsgcipr.org
Zn / HOAc (or NH₄Cl) EtOH or H₂O, 80 °C - RefluxExcellent; highly chemoselective for the nitro group over halides. acsgcipr.orgresearchgate.net
SnCl₂ / HCl Concentrated HCl, EtOH, 60 °C - RefluxVery effective; can be used in various solvents. reddit.comresearchgate.net

This table outlines common conditions for the metal-mediated reduction of aromatic nitro compounds.

Electrocatalytic reduction represents a modern, green alternative to traditional chemical methods, avoiding the use of stoichiometric metal reductants or high-pressure hydrogen gas. The process involves the reduction of the nitro group at a cathode surface in an electrochemical cell.

The key to a successful electrocatalytic reduction is a cathode material that exhibits high selectivity and efficiency for the nitro group reduction over the competing hydrogen evolution reaction (HER). nih.gov Recent research has focused on developing advanced catalyst materials. For example, Co-doped MoS₂ has been shown to achieve high selectivity (94%) for the reduction of nitrobenzene (B124822) to aniline by suppressing the HER and providing a low overpotential for the reduction. nih.gov The mechanism involves the selective adsorption of the nitro group onto the catalyst surface, facilitating its reduction. nih.gov

Another approach involves cooperative electrocatalysis, where different parts of a catalyst perform different steps of the reduction. A copper-modified covalent triazine framework (Cu-CTF) has been demonstrated to reduce nitrobenzene to phenylhydroxylamine on the organic framework, which is then subsequently reduced to aniline at the single copper sites within the framework. researchgate.net Such processes, conducted in neutral aqueous solutions, highlight the potential for environmentally benign and highly controlled reduction of nitroaromatic compounds. researchgate.net

The nitro group in this compound is not only a precursor to an amino group but also a versatile functional handle for more complex molecular construction. Its strong electron-withdrawing properties can be harnessed in various synthetic strategies.

The primary transformation in multi-step syntheses is its reduction to the corresponding diamine, 4-chloro-5-(1-pyrrolidinyl)benzene-1,2-diamine. This resulting ortho-phenylenediamine is a classic building block for the synthesis of a wide range of heterocyclic systems. For example, it can be condensed with:

Carboxylic acids or their derivatives to form benzimidazoles.

1,2-Dicarbonyl compounds to yield quinoxalines.

Phosgene or its equivalents to produce benzimidazolones.

Beyond reduction, the nitro group can participate in radical reactions, opening pathways to compounds that are not accessible through traditional ionic chemistry. rsc.org Furthermore, under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as SNAr-NO₂. mdpi.comnih.gov This allows for the direct displacement of the nitro group by various nucleophiles, offering an alternative route to functionalize the aromatic ring. mdpi.com

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds. The reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.org

In this compound, the nitro group at the 2-position exerts a powerful activating effect on the chlorine atom at the 4-position. The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.gov

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is critical for the reaction to proceed, and this is where the nitro group plays its crucial role. libretexts.org When the nitro group is positioned ortho or para to the leaving group, it can directly delocalize the negative charge of the intermediate through resonance. libretexts.org In the case of this compound, the nitro group is ortho to the chlorine atom, providing this essential stabilization and making the chlorine atom susceptible to displacement by nucleophiles such as alkoxides, amines, or thiolates. The other substituents, the amino and pyrrolidinyl groups, are electron-donating and would typically deactivate the ring towards nucleophilic attack. However, the activating effect of the ortho nitro group is dominant, controlling the reactivity of the chloro substituent.

SubstituentPosition Relative to ChlorineElectronic EffectInfluence on SNAr
Nitro (NO₂) group 2- (ortho)Strong electron-withdrawal (-I, -M)Strongly activating; stabilizes Meisenheimer complex. libretexts.org
Pyrrolidinyl group 5- (meta)Strong electron-donation (+M > -I)Weakly deactivating (meta position has no resonance effect on the complex).
Amino (NH₂) group 1- (para)Strong electron-donation (+M > -I)Deactivating; however, its effect is overcome by the ortho-nitro group.

This table summarizes the influence of substituents on the aromatic nucleophilic substitution of the chlorine atom in this compound.

Reduction Mechanisms to Amino Functionality

Reactivity of the Chloro Substituent

The chloro group attached to the aromatic ring is activated towards nucleophilic substitution due to the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation is a cornerstone of the compound's utility in synthetic chemistry.

Nucleophilic Displacement Reactions of Aromatic Halides

The chloro substituent of this compound is prone to nucleophilic aromatic substitution (SNAr). The nitro group ortho to the chlorine atom stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the displacement of the chloride ion. nih.gov A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of derivatives.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted diamino derivatives. The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Structure
Primary Amine Aniline N-phenyl-2-nitro-5-(1-pyrrolidinyl)aniline derivative
Secondary Amine Piperidine 4-(Piperidin-1-yl)-2-nitro-5-(1-pyrrolidinyl)aniline
Alkoxide Sodium methoxide 4-Methoxy-2-nitro-5-(1-pyrrolidinyl)aniline

Note: The reactions presented are illustrative and based on the known reactivity of similar activated aryl chlorides.

Utility in Cross-Coupling Methodologies

The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond by coupling with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This methodology would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 4-position of the aniline ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative route to C-N bond formation by coupling the aryl chloride with an amine. wikipedia.org This method is particularly useful for constructing complex diaryl or alkyl-aryl amines and offers a complementary approach to the direct SNAr reaction, often under milder conditions. researchgate.net

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh3)4, Na2CO3 4-Phenyl-2-nitro-5-(1-pyrrolidinyl)aniline

Note: The specific conditions and catalyst systems would require experimental optimization for this particular substrate.

Reactivity and Chemical Transformations of the Pyrrolidinyl Moiety

The pyrrolidinyl group imparts distinct chemical properties to the molecule, primarily through the nucleophilicity of its nitrogen atom and the potential for functionalization of the ring itself.

Nucleophilic Properties of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidinyl ring is a tertiary amine and possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its nucleophilicity is tempered by the electronic effects of the substituted aromatic ring. The electron-withdrawing nature of the nitroaniline system reduces the electron density on the pyrrolidine nitrogen through resonance, making it less basic and nucleophilic than an unsubstituted N-aryl pyrrolidine. Despite this, the nitrogen can still participate in reactions with strong electrophiles. For instance, it can be protonated in the presence of a strong acid to form a pyrrolidinium (B1226570) salt.

Functionalization at the Nitrogen and Carbon Atoms of the Pyrrolidine Ring

While the nitrogen atom is part of the aromatic system's delocalization, the carbon atoms of the pyrrolidine ring are saturated and can undergo functionalization through various synthetic strategies. The α-carbons to the nitrogen are particularly susceptible to oxidation to form lactams. rsc.orgresearchgate.net Reactions involving the generation of an N-acyliminium ion intermediate could also allow for the introduction of substituents at the α-position. nih.gov

Reactivity of the Anilino Amine Functionality

The primary amino group of the aniline moiety is a key site of reactivity, capable of undergoing a range of chemical transformations typical of aromatic amines.

The lone pair of electrons on the anilino nitrogen is delocalized into the aromatic ring, which activates the ring towards electrophilic substitution. However, this delocalization also reduces the nucleophilicity of the nitrogen atom compared to aliphatic amines. The presence of the ortho-nitro group further diminishes its basicity. wikipedia.org

N-Alkylation and N-Acylation: The anilino group can be alkylated or acylated under appropriate conditions. N-alkylation can be achieved using alkyl halides, though over-alkylation can be a competing process. researchgate.net N-acylation, for instance with acyl chlorides or anhydrides, is a common transformation that forms an amide. researchgate.net This is often used as a protective strategy or to introduce new functional groups. Acylation reduces the activating effect of the amino group on the aromatic ring. quora.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. ijirset.comlearncbse.in The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. For example, it can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes. researchgate.net

Table 3: Representative Reactions of the Anilino Amine Functionality

Reaction Type Reagent(s) Product Functional Group
N-Alkylation Methyl iodide, K2CO3 Secondary or Tertiary Amine
N-Acylation Acetyl chloride, Pyridine Amide
Diazotization NaNO2, HCl (0-5 °C) Diazonium Salt

Note: These are general reactions of anilines; specific conditions for this compound may vary.

Acylation and Sulfonylation Reactions

The primary amino group (-NH₂) of this compound is a key site for nucleophilic reactions such as acylation and sulfonylation. These reactions involve the attack of the nitrogen lone pair on an electrophilic acyl or sulfonyl group, respectively, leading to the formation of stable amide and sulfonamide derivatives.

Acylation: In a typical acylation reaction, the aniline derivative would be treated with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or acetate) to yield the N-acylated product. The presence of a non-nucleophilic base is often used to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation: Similarly, sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base like pyridine. The mechanism is analogous to acylation, resulting in the formation of a stable sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

While specific studies detailing these reactions on this compound are not extensively documented in readily available literature, the expected products can be predicted based on fundamental organic chemistry principles.

Reaction TypeReagent ExampleExpected Product
AcylationAcetic AnhydrideN-(4-chloro-2-nitro-5-(pyrrolidin-1-yl)phenyl)acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(4-chloro-2-nitro-5-(pyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

Condensation Reactions with Carbonyl Compounds

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com

The mechanism involves two key stages:

Formation of a Carbinolamine: The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon. A proton transfer from the nitrogen to the oxygen results in a neutral intermediate called a carbinolamine.

Dehydration to form the Imine: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion. Deprotonation of the nitrogen yields the final, neutral imine product. youtube.com

For this compound, condensation with an aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene imine. The reactivity of the amino group is, however, reduced by the presence of the ortho-nitro group, which is strongly electron-withdrawing.

ReactantsReaction ConditionsProduct
This compound + BenzaldehydeAcid catalyst (e.g., p-TsOH), removal of water(E)-N-benzylidene-4-chloro-2-nitro-5-(pyrrolidin-1-yl)aniline
This compound + AcetoneAcid catalyst, removal of waterN-(propan-2-ylidene)-4-chloro-2-nitro-5-(pyrrolidin-1-yl)aniline

Diazotization Chemistry and Subsequent Transformations

The primary aromatic amino group of this compound allows for diazotization, a pivotal reaction in synthetic organic chemistry. This process converts the amine into a highly versatile diazonium salt intermediate. byjus.comchemicalnote.com

Diazotization: The reaction is performed by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. byjus.comchemicalnote.com The strongly electron-withdrawing nitro group ortho to the amine can slow the rate of diazotization compared to unsubstituted aniline. quora.com

Subsequent Transformations: The resulting 4-chloro-2-nitro-5-(pyrrolidin-1-yl)benzenediazonium salt can undergo a variety of transformations where the diazonio group (-N₂⁺) is replaced by other functional groups, often with nitrogen gas (N₂) as an excellent leaving group.

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyanide group. mnstate.eduwikipedia.org This provides a powerful method for introducing these functionalities onto the aromatic ring. wikipedia.orgnih.gov

Azo Coupling: Diazonium salts are electrophiles and can attack activated aromatic rings (like phenols or other anilines) in an electrophilic aromatic substitution reaction to form azo compounds. icrc.ac.iratbuftejoste.com.ng These products are often highly colored and are used as dyes. The reaction with a coupling agent like 2-naphthol (B1666908) would yield a vivid azo dye. researchgate.net

ReactionReagentProduct
DiazotizationNaNO₂, HCl, 0-5 °C4-chloro-2-nitro-5-(pyrrolidin-1-yl)benzenediazonium chloride
Sandmeyer (Chlorination)CuCl1,4-dichloro-2-nitro-5-(pyrrolidin-1-yl)benzene
Sandmeyer (Bromination)CuBr1-bromo-4-chloro-2-nitro-5-(pyrrolidin-1-yl)benzene
Azo Coupling2-Naphthol, NaOH1-((4-chloro-2-nitro-5-(pyrrolidin-1-yl)phenyl)diazenyl)naphthalen-2-ol

Intramolecular Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound and its derivatives provides opportunities for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. A particularly relevant pathway for ortho-nitroanilines involves reductive cyclization. rsc.org

For instance, if the nitro group of this compound is reduced to an amino group, the resulting compound is a substituted ortho-phenylenediamine. These diamines are key precursors for the synthesis of benzimidazoles. ijariie.comnih.gov The condensation of this in situ generated diamine with an aldehyde or carboxylic acid would lead to the formation of a new five-membered heterocyclic ring fused to the benzene (B151609) ring. nih.govrsc.org

A plausible synthetic pathway is outlined below:

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This yields 4-chloro-5-(pyrrolidin-1-yl)benzene-1,2-diamine.

Condensation and Cyclization: The resulting diamine is then reacted with an aldehyde (e.g., benzaldehyde). The reaction proceeds via the formation of a Schiff base with one of the amino groups, followed by an intramolecular nucleophilic attack from the second amino group and subsequent oxidative aromatization to form the stable benzimidazole (B57391) ring system. researchgate.net

This strategy allows for the construction of complex heterocyclic scaffolds from the parent aniline. rsc.org While direct intramolecular cyclization of the title compound itself is less common without prior modification, its derivatives serve as valuable intermediates in heterocyclic synthesis. rsc.org

Electronic and Steric Effects of Substituents on Reaction Kinetics and Chemoselectivity

The reactivity and selectivity of this compound are governed by the interplay of the electronic and steric effects of its four substituents on the benzene ring. numberanalytics.com Understanding these effects is crucial for predicting the compound's behavior in chemical reactions. taylorandfrancis.comnih.gov

Electronic Effects:

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the ring via the resonance effect (+R).

Nitro Group (-NO₂): Positioned ortho to the amine, this is a very strong deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R), making electrophilic aromatic substitution much more difficult. Its presence significantly reduces the nucleophilicity and basicity of the amino group. doubtnut.com

Pyrrolidinyl Group (-C₄H₈N-): This tertiary amine group is a strong activating group and is ortho-, para-directing. Like the primary amine, it donates its nitrogen lone pair into the ring via a strong +R effect.

Chloro Group (-Cl): This is a deactivating group due to its strong -I effect, but it is ortho-, para-directing because its lone pairs can be donated via a weaker +R effect.

The combined effect is a complex electronic environment. The powerful activating pyrrolidinyl group and the deactivating nitro and chloro groups create a "push-pull" system, polarizing the molecule. The nucleophilicity of the primary amino group is significantly diminished by the adjacent electron-withdrawing nitro group. acs.orgresearchgate.net

Steric Effects: The primary steric interaction is the ortho effect . The nitro group at the ortho position to the primary amine provides significant steric hindrance. vedantu.comwikipedia.org This hindrance can:

Inhibit the protonation of the amino group, making the aniline a weaker base than would be predicted by electronic effects alone. stackexchange.comquora.com

Hinder the approach of bulky reagents to the amino group, potentially slowing the kinetics of reactions like acylation and sulfonylation. derpharmachemica.com

Chemoselectivity: The molecule possesses multiple reactive sites: the primary amine, the pyrrolidinyl nitrogen, and the aromatic ring.

N-Functionalization: Reactions like acylation will preferentially occur at the more accessible and nucleophilic primary amino group, although its reactivity is tempered by the ortho-nitro group.

SubstituentPosition Relative to -NH₂Electronic EffectDirecting EffectSteric Influence
-NO₂ortho (2)Strong deactivating (-I, -R)metaHigh (ortho effect)
-Clmeta (4)Deactivating (-I, +R)ortho, paraLow
-Pyrrolidinylpara (5)Strong activating (+R)ortho, paraModerate

Derivatization Strategies and Analogue Synthesis Based on 4 Chloro 2 Nitro 5 1 Pyrrolidinyl Aniline

Modifications at the Primary Amino Group

The primary amino group on the aniline (B41778) ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Synthesis of Amide Derivatives

The primary amino group of 4-chloro-2-nitro-5-(1-pyrrolidinyl)aniline can be readily acylated to form amide derivatives. This classic transformation is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The base neutralizes the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion.

A general synthetic scheme for the preparation of amide derivatives involves dissolving the aniline in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding the acylating agent and a base, like triethylamine (B128534) or pyridine. The reaction mixture is typically stirred at room temperature until the starting material is consumed.

Acylating AgentResulting Amide Derivative
Acetyl chlorideN-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)acetamide
Benzoyl chlorideN-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)benzamide
Propionic anhydrideN-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)propionamide

The synthesis of amide derivatives is a common strategy in drug discovery to modify the physicochemical properties of a lead compound. sphinxsai.com

Formation of Urea (B33335) and Thiourea (B124793) Compounds

The primary amino group can also be converted into urea or thiourea functionalities. The synthesis of urea derivatives is often accomplished by reacting the aniline with an isocyanate. nih.govmdpi.com Similarly, thiourea derivatives are prepared by reacting the aniline with an isothiocyanate. researchgate.netmdpi.comnih.gov

These reactions are typically carried out in an aprotic solvent, and the progress can be monitored by techniques such as thin-layer chromatography. The resulting urea and thiourea derivatives often exhibit distinct biological activities compared to the parent aniline. nih.gov

ReagentResulting Derivative
Phenyl isocyanate1-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)-3-phenylurea
Methyl isothiocyanate1-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)-3-methylthiourea
Ethyl isocyanate1-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)-3-ethylurea
Phenyl isothiocyanate1-(4-chloro-2-nitro-5-(1-pyrrolidinyl)phenyl)-3-phenylthiourea

Structural Diversification via the Pyrrolidinyl Ring

The pyrrolidine (B122466) ring offers another avenue for structural modification, allowing for changes in the steric and electronic properties of the molecule. researchgate.netnih.gov

Substitutions on the Pyrrolidine Carbon Skeleton

Introducing substituents onto the carbon skeleton of the pyrrolidine ring can significantly impact the molecule's conformation and biological activity. Synthetic strategies to achieve this often involve starting with a pre-functionalized pyrrolidine ring before its attachment to the aniline core or through multi-step sequences involving the opening and closing of the pyrrolidine ring.

N-Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can be functionalized through various reactions. nih.gov Alkylation, acylation, and sulfonylation are common methods to introduce new substituents at this position. These modifications can alter the basicity and lipophilicity of the molecule, which can be crucial for its biological function.

Transformations Involving the Chloro Substituent for Further Functionalization

The chloro substituent on the aromatic ring is a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates it towards substitution by various nucleophiles. nih.gov

This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine can lead to the formation of a diamine derivative. Similarly, reaction with an alcohol in the presence of a strong base can yield an ether derivative.

NucleophileResulting Product
Ammonia2-nitro-5-(1-pyrrolidinyl)benzene-1,4-diamine
Methanol/Sodium Methoxide4-methoxy-2-nitro-5-(1-pyrrolidinyl)aniline
Ethanethiol/Sodium Ethoxide4-(ethylthio)-2-nitro-5-(1-pyrrolidinyl)aniline

These transformations significantly expand the chemical space that can be explored from the this compound scaffold.

Nitro Group Derivatization Beyond Simple Reduction

While the reduction of a nitro group to an amine is a common transformation in organic synthesis, the nitro group itself is a versatile functional handle for a variety of other chemical reactions. acs.orgacs.org These alternative derivatizations can lead to the formation of diverse heterocyclic systems and other complex molecular architectures. For nitroarenes, particularly those with adjacent functional groups like the aniline in the target compound, these transformations can be especially fruitful for creating novel fused ring systems. researchgate.net

One promising avenue for the derivatization of the nitro group is its participation in cycloaddition reactions. Photoexcited nitroarenes can react with alkenes in a [3+2] cycloaddition to form 1,3,2-dioxazolidine intermediates, which can then be cleaved to yield carbonyl compounds. domainex.co.uk More recently, a visible light-mediated [1+2+2] cycloaddition reaction between nitroarenes and alkenes has been developed to synthesize isoxazolidines without the need for photocatalysts or metal catalysts. rsc.org This reaction is proposed to proceed through a triplet state of the nitroarene, which interacts with the alkene to form a nitrone intermediate that subsequently undergoes a [3+2] cycloaddition. rsc.org

Another approach involves the photoinduced reductive [4+2] cycloaddition of nitroarenes with dienes. This reaction, facilitated by an N-heterocyclic carbene (NHC)-borane complex, allows for the construction of oxazine (B8389632) rings with high functional group tolerance. acs.org The process involves the initial reduction of the photoexcited nitroarene to a nitroso intermediate, which then undergoes a nitroso Diels-Alder reaction. acs.org

Furthermore, the nitro group can be a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, ortho-functionalized nitroarenes are valuable starting materials for designing fused heterocyclic structures through intramolecular cyclizations or reactions with additional reagents. researchgate.net The adjacent amino group in this compound could potentially participate in such cyclization reactions following a transformation of the nitro group. For example, partial reduction to a nitroso or hydroxylamine (B1172632) intermediate could be followed by a condensation reaction with the neighboring amine to form a fused heterocyclic ring. acs.orgacs.org

The following table summarizes potential derivatization reactions of the nitro group in this compound, based on known reactivity of nitroarenes.

Reaction TypeReagents and ConditionsPotential Product
[1+2+2] Cycloaddition Alkene, visible lightIsoxazolidine derivative
[4+2] Cycloaddition Diene, NHC-borane, LiCl, visible lightOxazine derivative
Intramolecular Cyclization Reducing agent (e.g., SnCl2, Na2S2O4), acid or base catalystBenzimidazole (B57391) or other fused heterocycles
Reaction with Alkynes Alkyne, heatN-hydroxyindole derivative (via nitroso intermediate) nih.gov

These strategies highlight the synthetic utility of the nitro group beyond its conventional role as a precursor to an amino group, opening up possibilities for the creation of novel and structurally diverse compounds derived from this compound.

Exploration of Hybrid Structures and Scaffold Diversity

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.govfrontiersin.org The incorporation of the this compound core into hybrid molecules or the modification of its fundamental scaffold can lead to the discovery of new bioactive compounds. nih.gov

One approach to creating hybrid structures is to couple the aniline nitrogen to other pharmacologically relevant moieties. For instance, the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives has been reported as a strategy for developing potent dual kinase inhibitors. mdpi.com This involves the reaction of a substituted aniline with a functionalized pyrimidine core. Similarly, the aniline group of this compound could be acylated or alkylated with various bioactive fragments to generate hybrid molecules with potentially enhanced or novel biological activities.

"Scaffold hopping" is another powerful strategy in drug discovery, where the core structure of a known active compound is replaced with a different scaffold to generate new, patentable molecules with similar biological activity. uniroma1.itnih.govnih.govniper.gov.in Starting from the this compound scaffold, one could envision several "hops." For example, the pyrrolidine ring could be replaced with other five- or six-membered nitrogen heterocycles, or even opened to an acyclic amine, to probe the structure-activity relationship. The benzene (B151609) ring itself could be replaced by a heterocyclic aromatic ring system.

The synthesis of complex scaffolds can also be achieved through annulation reactions. For example, the reaction of substituted anilines with (E)-2-arylidene-3-cyclohexenones provides a catalyst-free route to 2-benzyl-N-substituted anilines through an imine condensation–isoaromatization pathway. beilstein-journals.org This suggests that the aniline moiety of the title compound could be a nucleophile in reactions leading to more complex, fused ring systems. Furthermore, the development of synthetic routes to complex scaffolds through cycloaddition reactions of strained intermediates offers another avenue for scaffold diversification. nih.govnih.gov

The following table outlines potential strategies for creating hybrid structures and diversifying the scaffold of this compound.

StrategySynthetic ApproachPotential New Scaffold/Hybrid
Hybrid Molecule Synthesis Amide coupling with a bioactive carboxylic acidAmide-linked hybrid molecule
Hybrid Molecule Synthesis Nucleophilic aromatic substitution with a heterocyclic halideHeterocycle-aniline hybrid
Scaffold Hopping Synthesis of analogues with different N-heterocyclesPiperidine, morpholine, or azepane analogues
Scaffold Hopping Replacement of the benzene ringPyridine, pyrimidine, or other heteroaromatic core
Scaffold Elaboration Annulation reaction with a suitable dielectrophileFused polycyclic scaffold ias.ac.in

The exploration of these derivatization and scaffold modification strategies can significantly expand the chemical space around this compound, leading to the generation of novel compounds with potentially interesting biological properties. nih.govnih.govresearchgate.net

Advanced Characterization Methodologies in the Study of 4 Chloro 2 Nitro 5 1 Pyrrolidinyl Aniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of a newly synthesized compound. By probing the interactions of molecules with electromagnetic radiation, different spectroscopic methods can reveal the electronic environment of specific nuclei, the nature of chemical bonds, the molecular mass, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For 4-chloro-2-nitro-5-(1-pyrrolidinyl)aniline, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the pyrrolidinyl ring. The two aromatic protons would appear as singlets due to their lack of adjacent proton neighbors. The aniline (B41778) (-NH₂) protons would likely appear as a broad singlet. The pyrrolidinyl group would exhibit two multiplets, corresponding to the protons on the carbons adjacent to the nitrogen (α-protons) and those on the β-carbons.

¹³C NMR: This method probes the chemical environment of the carbon atoms. The spectrum would display ten distinct signals, corresponding to each unique carbon atom in the molecule. The six aromatic carbons would resonate in the downfield region (typically 100-150 ppm), with their exact shifts influenced by the electron-donating (amino, pyrrolidinyl) and electron-withdrawing (nitro, chloro) substituents. The four aliphatic carbons of the pyrrolidinyl ring would appear in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the α- and β-protons of the pyrrolidinyl ring, confirming their connectivity. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

While specific, experimentally verified NMR data for this exact compound is not widely published, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
Aromatic C-H (position 3) ~7.5 - 8.0 ~120 - 125 s
Aromatic C-H (position 6) ~6.2 - 6.5 ~105 - 110 s
Aniline N-H₂ ~5.0 - 6.0 - br s
Pyrrolidinyl α-CH₂ ~3.3 - 3.6 ~50 - 55 t
Pyrrolidinyl β-CH₂ ~1.9 - 2.2 ~25 - 30 t
Aromatic C-NH₂ - ~145 - 150 s
Aromatic C-NO₂ - ~140 - 145 s
Aromatic C-Cl - ~115 - 120 s

Note: 's' denotes singlet, 't' denotes triplet, 'br s' denotes broad singlet. Shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.

For this compound, key diagnostic peaks would include:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidinyl ring would be observed just below 3000 cm⁻¹.

N-O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) would be prominent in the 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ regions, respectively.

C=C stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N stretching: Aromatic and aliphatic C-N stretching bands would appear in the 1250-1350 cm⁻¹ range.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 2: Expected Characteristic IR/Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) Symmetric & Asymmetric N-H Stretch 3300 - 3500
Nitro Group (-NO₂) Asymmetric N-O Stretch 1500 - 1550
Nitro Group (-NO₂) Symmetric N-O Stretch 1330 - 1370
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H (Pyrrolidinyl) C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600

Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (C₁₀H₁₁ClN₃O₂), the high-resolution mass spectrum would provide an exact mass that confirms the elemental composition. The nominal mass is 240 g/mol for the ³⁵Cl isotope and 242 g/mol for the ³⁷Cl isotope. Due to the natural abundance of chlorine isotopes (~3:1 ratio of ³⁵Cl to ³⁷Cl), the mass spectrum would show a characteristic isotopic pattern for the molecular ion, with two peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units and having an intensity ratio of approximately 3:1. Analysis of the fragmentation pattern can further support the proposed structure, with likely initial losses including the nitro group (NO₂) or cleavage of the pyrrolidine (B122466) ring.

Table 3: Predicted Mass Spectrometry Data

Parameter Expected Value/Observation
Molecular Formula C₁₀H₁₁ClN₃O₂
Nominal Molecular Weight 240.66 g/mol
Molecular Ion Peak [M]⁺ (³⁵Cl) m/z 240
Isotopic Peak [M+2]⁺ (³⁷Cl) m/z 242
[M]⁺ : [M+2]⁺ Intensity Ratio Approx. 3:1

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted aniline structure, featuring the electron-donating amino and pyrrolidinyl groups and the electron-withdrawing nitro group, creates an extended conjugated system. This "push-pull" electronic arrangement is expected to result in strong absorption bands in the near-UV and visible regions of the spectrum. The spectrum would likely be characterized by π → π* transitions associated with the aromatic system and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position of the maximum absorbance (λ_max) is sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography gives an exact picture of the molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its three-dimensional structure. It provides precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (e.g., between the aniline N-H and the nitro O atoms of an adjacent molecule) and π-π stacking. For example, a crystallographic study on the related compound 4-chloro-2-nitroaniline (B28928) revealed a planar molecular conformation with significant intermolecular N-H···O hydrogen bonding that dictates the crystal packing. researchgate.net A similar analysis would provide invaluable insight into the solid-state conformation of the title compound.

Table 4: Information Obtainable from Single-Crystal X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The precise position of every non-hydrogen atom in the unit cell.
Bond Lengths The exact distances between bonded atoms (e.g., C-C, C-N, N-O).
Bond Angles The angles formed between three connected atoms (e.g., C-N-C).
Torsion Angles The dihedral angles that define the conformation of the molecule.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are vital for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of non-volatile solids like this compound. Using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sample can be analyzed for impurities. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage.

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. It offers high resolution for separating closely related compounds.

Coupled Techniques (LC-MS, GC-MS): Coupling a chromatographic separation technique with a mass spectrometer provides a powerful analytical tool. As each component elutes from the column, it is introduced into the mass spectrometer, which acts as a detector. This not only confirms the retention time of the target compound but also provides its mass spectrum, simultaneously confirming its identity and purity. This is particularly useful for identifying unknown impurities by analyzing their mass and fragmentation patterns.

Table 5: Application of Chromatographic Techniques

Technique Principle of Separation Application for the Title Compound
HPLC Partitioning between a liquid mobile phase and a solid stationary phase. Purity assessment, quantification, separation from non-volatile impurities.
GC Partitioning between a gaseous mobile phase and a stationary phase. Purity assessment (if thermally stable), separation of volatile isomers/byproducts.

| LC-MS/GC-MS | Separation by chromatography followed by detection by mass spectrometry. | Definitive identification of the main peak, structural elucidation of impurities. |

Table of Compounds Mentioned

Compound Name
This compound
4-chloro-2-nitroaniline
Acetonitrile

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Nitro 5 1 Pyrrolidinyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of properties such as the dipole moment, polarizability, and the distribution of electronic charge (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis).

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

A representative data table from such a study would resemble the following, though the values are hypothetical:

ParameterCalculated Value (e.g., B3LYP/6-31G*)
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The pyrrolidinyl group in this compound can adopt various conformations (puckering of the ring) and can rotate relative to the aniline (B41778) ring.

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy surface of the molecule. A systematic conformational search using MM would identify low-energy conformers and the rotational barriers between them.

Molecular Dynamics (MD): MD simulations would model the atomic motions of the molecule over time, providing insights into its dynamic behavior in different environments (e.g., in a solvent). This would reveal the flexibility of the molecule and the preferred conformations it adopts at a given temperature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying how a molecule might be synthesized or how it might react. For this compound, this could involve:

Mapping Reaction Pathways: Identifying the sequence of elementary steps involved in a chemical reaction.

Locating Transition States: Calculating the geometry and energy of the highest energy point along the reaction coordinate (the transition state). The energy of the transition state determines the activation energy and thus the rate of the reaction.

Investigating Reactivity: Predicting sites of electrophilic or nucleophilic attack based on the molecule's electronic structure (e.g., using Fukui functions or the molecular electrostatic potential map).

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is crucial for identifying and characterizing a compound.

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman spectra. The vibrational frequencies and intensities can be predicted and compared with experimental data to confirm the structure of the molecule.

NMR Spectroscopy: Prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is a powerful tool for structure elucidation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

A hypothetical data table for predicted vibrational frequencies might look like this:

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
1ValueValueN-H stretch
2ValueValueNO2 asymmetric stretch
3ValueValueC-Cl stretch

Structure-Reactivity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computationally, this involves:

Calculating Molecular Descriptors: Quantifying various aspects of the molecule's structure and electronic properties (e.g., steric, electronic, and lipophilic parameters).

Developing QSAR Models: If a series of related compounds with known activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be built. This statistical model would create a mathematical equation linking the descriptors to the activity, allowing for the prediction of the activity of new, unsynthesized compounds. For this compound, relevant descriptors would include its calculated dipole moment, HOMO/LUMO energies, molecular surface area, and logP.

Without experimental data on the activity of this compound and its analogues, a specific QSAR analysis cannot be performed.

Role As a Key Intermediate in Complex Organic Synthesis

Building Block for Fused Heterocyclic Ring Systems

The molecular framework of 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is pre-organized for the construction of fused heterocyclic rings, which are core structures in many pharmaceutical and biologically active compounds. The primary synthetic strategy involves the reductive cyclization of the nitro group.

Upon reduction of the 2-nitro group to an amino group, typically using reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation, an in situ-generated ortho-diamine—4-chloro-5-(1-pyrrolidinyl)benzene-1,2-diamine—is formed. This highly reactive intermediate can then undergo condensation reactions with a variety of electrophilic partners to yield a diverse array of fused heterocycles.

One of the most prominent applications is in the synthesis of benzimidazoles . The reaction of the in situ-formed diamine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole (B57391) ring system. This one-pot reductive cyclization is an efficient method for creating substituted benzimidazoles, which are known for their wide range of pharmacological activities.

ReagentResulting HeterocycleGeneral Conditions
Aldehydes (R-CHO)2-Substituted BenzimidazolesReductive cyclization with Na₂S₂O₄ in a suitable solvent like ethanol (B145695).
Carboxylic Acids (R-COOH)2-Substituted BenzimidazolesCondensation at elevated temperatures, often with a dehydrating agent or under acidic catalysis.

Similarly, this intermediate is instrumental in the synthesis of quinoxalines . The condensation of the ortho-diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, readily affords the corresponding quinoxaline (B1680401) derivatives. Quinoxalines are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.

ReagentResulting HeterocycleGeneral Conditions
α-Dicarbonyls (R-CO-CO-R')2,3-Disubstituted QuinoxalinesCondensation in solvents like ethanol or acetic acid, often with catalytic amounts of acid.

The presence of the chloro and pyrrolidinyl substituents on the aniline (B41778) ring allows for the synthesis of specifically functionalized heterocyclic systems, enabling the fine-tuning of their physicochemical and biological properties.

Precursor for Advanced Aromatic Nitrogen Compounds

Beyond the formation of fused heterocycles, this compound is a valuable precursor for a range of advanced aromatic nitrogen compounds. The differential reactivity of its functional groups can be exploited to perform selective chemical transformations.

The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities. For instance, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives.

Subsequent reduction of the nitro group in these modified structures provides access to ortho-diamines with more complex substituents, further expanding the diversity of accessible heterocyclic systems.

Moreover, the chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions, although the activating effect of the nitro group is somewhat attenuated by the electron-donating amino and pyrrolidinyl groups. Under specific conditions, the chloro atom can be displaced by other nucleophiles, introducing further diversity into the molecular scaffold.

Strategic Application in Multi-Step Synthetic Pathways

The utility of this compound is most evident in its strategic application in multi-step synthetic pathways, where the sequential manipulation of its functional groups is key to constructing complex target molecules. The orthogonal reactivity of the amino, nitro, and chloro groups allows for a planned series of reactions.

A typical synthetic sequence might involve:

Modification of the primary amino group: Protection or functionalization of the aniline nitrogen.

Reduction of the nitro group: Conversion of the nitro functionality to a second amino group, setting the stage for cyclization.

Cyclization: Formation of a fused heterocyclic ring as described in section 7.1.

Modification of the chloro group or the pyrrolidinyl moiety: Late-stage functionalization to introduce final structural elements.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, and how do reaction parameters (e.g., solvent, temperature) influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where pyrrolidine reacts with a pre-functionalized nitrochlorobenzene derivative. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their polar aprotic nature, which stabilizes transition states. Temperature control (60–80°C) is critical to avoid side reactions such as over-nitration or decomposition. Reaction progress is monitored using TLC, and yields are optimized by adjusting stoichiometric ratios (e.g., 1.2:1 pyrrolidine-to-substrate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern and pyrrolidinyl integration. The nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct downfield shifts (δ 8.0–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]⁺), while IR spectroscopy identifies nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is light-sensitive due to the nitro group and should be stored in amber vials at –20°C under inert gas (N₂ or Ar). Stability tests via HPLC over 6 months show <5% degradation under these conditions. Avoid aqueous environments (pH >7) to prevent hydrolysis of the pyrrolidinyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict regioselectivity in further functionalization of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying the nitro group’s meta-directing effect. Fukui indices highlight the chlorine atom as a reactive site for nucleophilic substitution. Transition state analysis predicts activation energies for competing pathways, enabling selective synthesis of derivatives .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for this compound?

  • Methodological Answer : Contradictions arise from dynamic effects like hindered rotation of the pyrrolidinyl group. Variable-temperature NMR (VT-NMR) experiments (25–80°C) can coalesce split peaks into singlets, confirming restricted rotation. X-ray crystallography provides definitive structural validation, as seen in related aniline derivatives with similar steric hindrance .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis while minimizing impurities?

  • Methodological Answer : A fractional factorial design evaluates variables (temperature, solvent, catalyst loading). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, DMSO, 5 mol% CuI), achieving >90% purity (HPLC). Contour plots reveal interactions between parameters, reducing trial runs by 60% .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to active sites. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic residues, while the pyrrolidinyl ring induces steric complementarity. In vitro assays (e.g., IC₅₀ determination) validate computational predictions .

Notes

  • Structural analogs (e.g., 5-Chloro-2-pyrrolidinylaniline dihydrochloride ) provide comparative insights but require validation for target-specific adjustments.
  • Advanced methodologies (e.g., ICReDD’s computational-experimental feedback loop ) are recommended for accelerating discovery.

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